Ethyl 2-[({2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-[2-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzothiophene core, which is known for its biological activity and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the tetrahydroisoquinoline and benzothiophene moieties, followed by their coupling. Common synthetic routes include electrophilic aromatic substitution and nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene or isoquinoline rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
ETHYL 2-[2-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate: Shares the sulfonyl group and has similar chemical properties.
1,2-Bis(tosyloxy)ethane: Contains the tosyl group and is used in similar chemical reactions.
Uniqueness
ETHYL 2-[2-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of the benzothiophene and tetrahydroisoquinoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C28H30N2O5S2 |
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Molecular Weight |
538.7 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C28H30N2O5S2/c1-3-35-28(32)25-22-10-6-7-11-24(22)36-27(25)29-26(31)23-16-19-8-4-5-9-20(19)17-30(23)37(33,34)21-14-12-18(2)13-15-21/h4-5,8-9,12-15,23H,3,6-7,10-11,16-17H2,1-2H3,(H,29,31) |
InChI Key |
IXJNZIFVLNEMQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CC4=CC=CC=C4CN3S(=O)(=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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